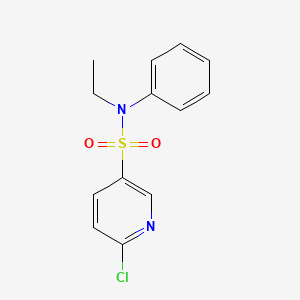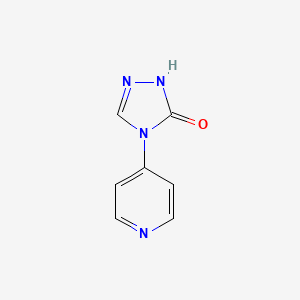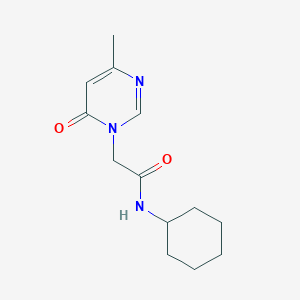
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc.Aplicaciones Científicas De Investigación
Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10
A study highlights the discovery of a pyrimidylpiperazine derivative, acting as a dual cytokine regulator, significantly inhibiting tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 (IL-10) production. This dual action offers a promising approach for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
Research into pyrimidinones and oxazinones synthesized from citrazinic acid demonstrated significant antimicrobial properties. These compounds, developed through a series of chemical reactions, showed comparable activity to standard antibiotics like streptomycin and fusidic acid, underscoring their potential as new antimicrobial agents (Hossan et al., 2012).
Inhibition of Ribonucleotide Reductase by Acyclonucleoside Hydroxamic Acids
A study on N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides revealed their potential as antitumor agents through the inhibition of ribonucleoside diphosphate reductase (RDPR). These compounds, though less potent than hydroxyurea, show promise in cancer treatment due to their ability to inhibit a key enzyme involved in DNA synthesis (Farr et al., 1989).
Synthesis and Biological Evaluation of 1H-Benzimidazole Derivatives
A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showcased antibacterial and cytotoxic properties. These compounds, developed through a novel synthetic pathway, were evaluated against various bacterial strains and the human Caucasian promyelocytic leukemia (HL-60) cell line, revealing moderate to significant activity (Noolvi et al., 2014).
Cycloheximide and Protein Synthesis Inhibition
Research into the effects of cycloheximide on protein synthesis in mammalian cells demonstrated its specific inhibitory action on the transfer of amino acids to polypeptides in rat liver extracts. This study provides insights into the mechanism of action of cycloheximide, distinguishing it from drugs like puromycin and underscoring its utility in biological research (Ennis & Lubin, 1964).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves speculating on the potential future applications or studies involving the compound based on its known properties and behaviors.
Please consult with a chemist or a relevant expert for detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBIWGXUPSHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701947.png)
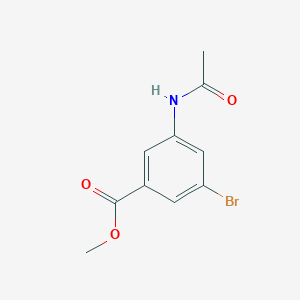
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)
![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
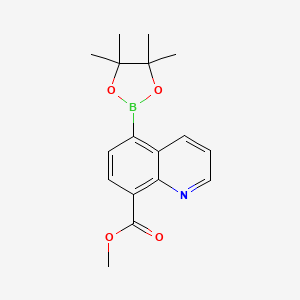
![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)


![(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B2701963.png)
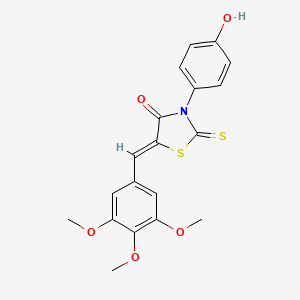
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)
